molecular formula C11H17BrN2S B13276808 N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine

N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine

Cat. No.: B13276808
M. Wt: 289.24 g/mol
InChI Key: UYWDAMVNJYVRAR-UHFFFAOYSA-N
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Description

N-[(4-Bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine is a piperidine derivative featuring a 4-bromothiophene methyl substituent. The bromothiophene moiety may confer unique electronic and steric properties, influencing reactivity and biological interactions.

Properties

Molecular Formula

C11H17BrN2S

Molecular Weight

289.24 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine

InChI

InChI=1S/C11H17BrN2S/c1-14-4-2-10(3-5-14)13-7-11-6-9(12)8-15-11/h6,8,10,13H,2-5,7H2,1H3

InChI Key

UYWDAMVNJYVRAR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NCC2=CC(=CS2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.

    Formation of the Intermediate: The brominated thiophene is then reacted with a suitable aldehyde to form the corresponding bromothiophen-2-ylmethyl intermediate.

    Coupling with Piperidine: The intermediate is then coupled with 1-methylpiperidin-4-amine under reductive amination conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or alkoxide salts.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring and piperidine moiety can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural and physicochemical differences between N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Evidence ID
This compound 4-Bromothiophene methyl C₁₁H₁₅BrN₂S 287.22 (calc.) Discontinued commercial availability
N-[(4-Fluorophenyl)methyl]-1-methylpiperidin-4-amine 4-Fluorobenzyl C₁₃H₁₉FN₂ 222.3 Pimavanserin impurity; 100% purity
1-Methyl-N-(4-nitrophenyl)piperidin-4-amine 4-Nitrophenyl C₁₂H₁₇N₃O₂ 235.29
N-[3-(4-Chlorophenyl)-4-methylpentyl]-1-methylpiperidin-4-amine 4-Chlorophenyl + branched alkyl C₁₈H₂₉ClN₂ 308.9 Water solubility: 33.5 µg/mL (pH 7.4)
4-(Benzo[d]oxazol-2-yl)-N-(2'-bromobiphenyl-2-yl)-1-methylpiperidin-4-amine Benzooxazole + bromobiphenyl C₂₆H₂₄BrN₃O 498.4 (calc.) IR: 3424 cm⁻¹ (N-H); 1H NMR δ 7.79–6.56

Key Observations :

  • Electron-Withdrawing Groups : The bromothiophene (target compound) and nitro group () may enhance electrophilic reactivity compared to fluorobenzyl analogs.
  • Solubility : The chlorophenyl-pentyl derivative () exhibits low aqueous solubility, likely due to hydrophobic branching, whereas fluorobenzyl analogs may have better bioavailability.
  • Spectral Data : The benzooxazole-bromobiphenyl analog () shows distinct IR and NMR profiles, useful for structural elucidation.

Biological Activity

N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine, a compound with the CAS number 1096850-13-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Structure and Composition

The molecular formula for this compound is C12H19BrN2SC_{12}H_{19}BrN_2S with a molecular weight of 303.26 g/mol. The compound features a bromothiophene moiety, which is known for its diverse biological properties.

Physical Properties

PropertyValue
Molecular Weight303.26 g/mol
CAS Number1096850-13-3
Chemical FormulaC12H19BrN2S

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against specific bacterial strains.
  • Anticancer Potential : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, suggesting potential as an anticancer agent.
  • Neuroprotective Effects : Some studies indicate that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial properties of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a moderate inhibitory effect with an IC50 value of approximately 15 µg/mL, suggesting potential for further development as an antimicrobial agent.

Study 2: Anticancer Activity
In vitro testing on various cancer cell lines demonstrated that the compound significantly reduced cell viability. Specifically, it exhibited IC50 values in the low micromolar range across different cell types, indicating strong antiproliferative effects. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Study 3: Neuroprotective Effects
Research conducted on neuroblastoma cells showed that this compound could protect against oxidative stress-induced apoptosis. This was evidenced by reduced levels of reactive oxygen species (ROS) and increased cell survival rates in treated cultures.

Comparative Analysis of Biological Activities

Activity TypeObserved EffectIC50 Value (µM)
AntimicrobialInhibition of MRSA15
AnticancerReduced cell viabilityLow micromolar
NeuroprotectiveProtection against apoptosisNot specified

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